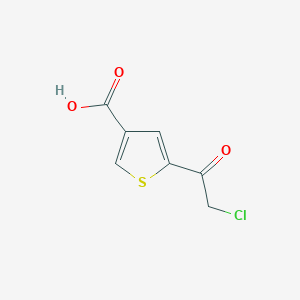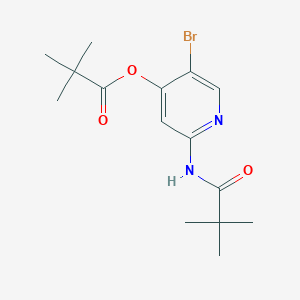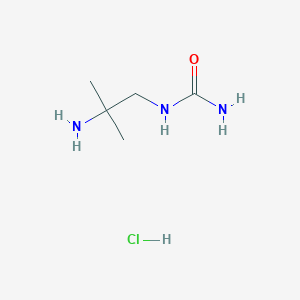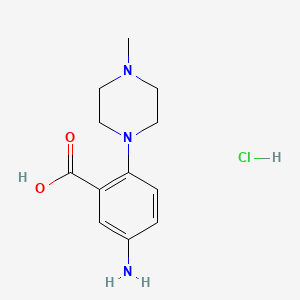
5-(2-Chloroacetyl)thiophene-3-carboxylic acid
Overview
Description
5-(2-Chloroacetyl)thiophene-3-carboxylic acid is a chemical compound with the molecular formula C7H5ClO3S and a molecular weight of 204.63 . It is a powder that is stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 5-(chloroacetyl)-3-thiophenecarboxylic acid . The InChI code for this compound is 1S/C7H5ClO3S/c8-2-5(9)6-1-4(3-12-6)7(10)11/h1,3H,2H2,(H,10,11) .Physical And Chemical Properties Analysis
5-(2-Chloroacetyl)thiophene-3-carboxylic acid is a solid at room temperature . It has a predicted boiling point of 433.2° C at 760 mmHg and a predicted density of 1.5 g/cm3 . The refractive index is predicted to be n 20D 1.61 .Scientific Research Applications
Proteomics Research
5-(2-Chloroacetyl)thiophene-3-carboxylic acid: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound serves as a biochemical tool for probing protein interactions and dynamics due to its reactive acetyl group, which can be used to modify cysteine residues on proteins .
Medicinal Chemistry
In medicinal chemistry, this thiophene derivative is valuable for the synthesis of novel compounds with potential therapeutic effects. Its structure is conducive to creating small molecule inhibitors that can modulate protein function, which is crucial in the development of new drugs .
Material Science
The compound finds applications in material science, particularly in the synthesis of novel monomers for polymer production. Its ability to undergo various chemical reactions makes it a versatile starting material for creating polymers with specific properties, such as conductivity or biodegradability .
Industrial Chemistry
5-(2-Chloroacetyl)thiophene-3-carboxylic acid: is used in industrial chemistry as a precursor for synthesizing dyes, pigments, and other thiophene-based compounds. Its chemical reactivity allows for the production of materials with desired color properties and stability .
Environmental Science
This compound’s derivatives are explored for their potential use in environmental science, such as in the development of sensors for pollutant detection. The thiophene ring’s electronic properties make it suitable for creating sensitive and selective detection systems .
Analytical Chemistry
In analytical chemistry, 5-(2-Chloroacetyl)thiophene-3-carboxylic acid can be used to develop new analytical methods for compound detection and quantification. Its unique structure can be leveraged to create standards and reagents for chromatography and spectroscopy .
Biochemistry
The compound is also significant in biochemistry for studying enzyme mechanisms and substrate specificity. It can act as an inhibitor or a substrate analog to probe the active sites of enzymes, providing insights into their catalytic functions .
Synthesis of Organic Semiconductors
Lastly, it’s instrumental in the synthesis of organic semiconductors. The thiophene core is a critical component in the structure of many organic electronic materials due to its excellent charge transport properties .
properties
IUPAC Name |
5-(2-chloroacetyl)thiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3S/c8-2-5(9)6-1-4(3-12-6)7(10)11/h1,3H,2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLBUVOIYMNXIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(=O)O)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine hydrochloride](/img/structure/B1521471.png)







![tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate](/img/structure/B1521488.png)


![4-(5-{[(Cyclopropylmethyl)(propyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/structure/B1521491.png)

